molecular formula C8H13N3 B2974516 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine CAS No. 1493995-94-0

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

Cat. No. B2974516
CAS RN: 1493995-94-0
M. Wt: 151.213
InChI Key: OOOAYVNFVFIESQ-UHFFFAOYSA-N
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Description

“3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine” is a heterocyclic compound . It is also known as 2H-Indazol-6-amine, 4,5,6,7-tetrahydro-2-methyl- . The molecular weight of this compound is 224.13 .


Synthesis Analysis

The synthesis of indazoles, including “3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for 4,5,6,7-tetrahydro-2H-indazole derivatives involves the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine” can be found in various databases . The InChI code for this compound is 1S/C8H13N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine” include a molecular weight of 224.13 . It is a powder at room temperature .

Scientific Research Applications

Anti-Inflammatory Agents

Indazole derivatives, including 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine, have shown potential as anti-inflammatory agents . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has demonstrated high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Agents

Indazole derivatives have also been found to possess antimicrobial properties . This suggests that 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine could potentially be used in the development of new antimicrobial drugs.

Anti-HIV Agents

The indazole moiety has shown anti-HIV activities . This suggests that 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine could potentially be used in the development of new anti-HIV drugs.

Anticancer Agents

Indazole derivatives have demonstrated anticancer properties . This suggests that 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine could potentially be used in the development of new anticancer drugs.

Hypoglycemic Agents

The indazole moiety has shown hypoglycemic activities . This suggests that 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine could potentially be used in the development of new hypoglycemic drugs.

Antiprotozoal Agents

Indazole derivatives have demonstrated antiprotozoal properties . This suggests that 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine could potentially be used in the development of new antiprotozoal drugs.

Antihypertensive Agents

The indazole moiety has shown antihypertensive activities . This suggests that 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine could potentially be used in the development of new antihypertensive drugs.

Inhibitors of Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway

3-ethynyl-1H-indazoles, which are structurally similar to 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine, have been synthesized and evaluated as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. These compounds show promise in targeting oncogenic pathways, offering a foundation for developing novel cancer therapeutics.

properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h6H,2-4,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOAYVNFVFIESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(CC2=NN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

CAS RN

1493995-94-0
Record name 3-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
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